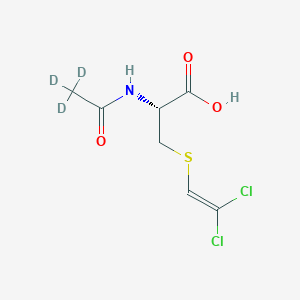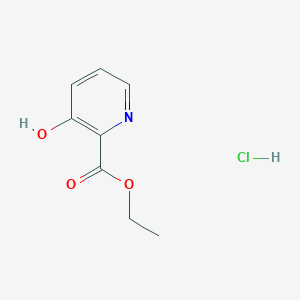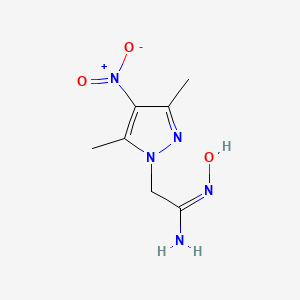
(2S)-3,3-Difluorooxolane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3,3-ジフルオロオキソラン-2-カルボン酸は、フッ素化されたカルボン酸誘導体です。構造中にフッ素原子が存在することで、独特の化学的性質がもたらされ、さまざまな科学および産業用途において興味深い化合物となっています。この化合物の構造は、5員環のオキソラン環に、3番目の炭素に2つのフッ素原子が結合し、2番目の炭素にカルボン酸基が結合したものです。
準備方法
合成経路および反応条件
(2S)-3,3-ジフルオロオキソラン-2-カルボン酸の合成は、通常、オキソラン誘導体のフッ素化を伴います。一般的な方法の1つは、ジエチルアミノ硫黄三フッ化物(DAST)またはデオキソフルオロなどのフッ素化剤を使用して、オキソラン-2-カルボン酸を直接フッ素化することです。反応は通常、目的の位置で選択的なフッ素化を確実に行うために、制御された条件下で行われます。
工業生産方法
(2S)-3,3-ジフルオロオキソラン-2-カルボン酸の工業生産には、連続フローリアクターを使用した大規模フッ素化プロセスが含まれる場合があります。これらのリアクターにより、反応パラメーターを正確に制御でき、最終生成物の収率と純度が向上します。高度なフッ素化剤と触媒の使用により、生産プロセスの効率をさらに高めることができます。
化学反応の分析
反応の種類
(2S)-3,3-ジフルオロオキソラン-2-カルボン酸は、次のものを含むさまざまな化学反応を起こす可能性があります。
酸化: カルボン酸基は、対応するカルボン酸塩またはエステルを形成するように酸化することができます。
還元: この化合物は、アルコール誘導体を形成するように還元することができます。
置換: フッ素原子は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬および条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)および三酸化クロム(CrO3)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤は、置換反応に用いることができ、通常は塩基性条件下で行われます。
生成される主要な生成物
酸化: カルボン酸塩またはエステル。
還元: アルコール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換オキソラン誘導体。
科学研究への応用
(2S)-3,3-ジフルオロオキソラン-2-カルボン酸は、科学研究においていくつかの用途があります。
化学: より複雑なフッ素化化合物を合成するためのビルディングブロックとして使用されます。
生物学: この化合物のユニークな特性により、フッ素化基質を含む酵素相互作用や代謝経路の研究に役立ちます。
産業: この化合物は、熱安定性や劣化に対する耐性などの特性が向上した特殊化学物質や材料の製造に使用されます。
科学的研究の応用
(2S)-3,3-Difluorooxolane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
作用機序
(2S)-3,3-ジフルオロオキソラン-2-カルボン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。フッ素原子の存在は、化合物の反応性と酵素や受容体への結合親和性に影響を与える可能性があります。フッ素の高い電気陰性度は、化合物が水素結合やその他の相互作用を形成する能力を高める可能性があり、生物学的システムにおける効力と選択性を高める可能性があります。
類似の化合物との比較
類似の化合物
3,3-ジフルオロオキソラン-2-カルボン酸: 同様の構造ですが、立体化学はありません。
2-フルオロオキソラン-2-カルボン酸: フッ素原子が1つだけ含まれています。
3-フルオロオキソラン-2-カルボン酸: フッ素原子が異なる位置にあります。
独自性
(2S)-3,3-ジフルオロオキソラン-2-カルボン酸は、特定の立体化学と2つのフッ素原子の存在により、独特の化学的および生物学的特性を備えています。立体化学は、酵素や受容体などのキラル環境との化合物の相互作用に影響を与える可能性があり、非立体異性体と比較して、異なる生物学的活性を示します。
類似化合物との比較
Similar Compounds
3,3-Difluorooxolane-2-carboxylic acid: Similar structure but without the stereochemistry.
2-Fluorooxolane-2-carboxylic acid: Contains only one fluorine atom.
3-Fluorooxolane-2-carboxylic acid: Fluorine atom at a different position.
Uniqueness
(2S)-3,3-Difluorooxolane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of two fluorine atoms, which impart distinct chemical and biological properties. The stereochemistry can influence the compound’s interaction with chiral environments, such as enzymes and receptors, leading to different biological activities compared to its non-stereoisomeric counterparts.
特性
分子式 |
C5H6F2O3 |
|---|---|
分子量 |
152.10 g/mol |
IUPAC名 |
(2S)-3,3-difluorooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-2-10-3(5)4(8)9/h3H,1-2H2,(H,8,9)/t3-/m0/s1 |
InChIキー |
PLILKVHHFMIWOP-VKHMYHEASA-N |
異性体SMILES |
C1CO[C@H](C1(F)F)C(=O)O |
正規SMILES |
C1COC(C1(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


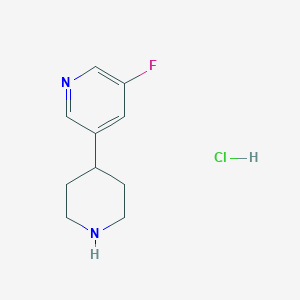
![(2R)-2-[2-(3,4-dimethoxyphenyl)ethyl]oxirane](/img/structure/B11716677.png)
![tert-butyl 2-(chloromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B11716678.png)
![(2S)-2-[(4S)-4-(1,1,2,2,3,3,3-heptadeuteriopropyl)-2-oxopyrrolidin-1-yl]butanamide](/img/structure/B11716681.png)
![2-Benzyl-2,3,4,4a-tetrahydrobenzo[b][1,7]naphthyridin-5(1H)-one](/img/structure/B11716691.png)
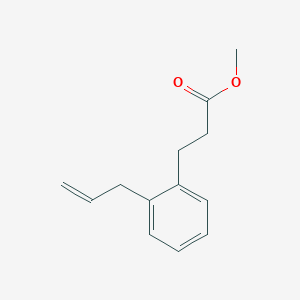
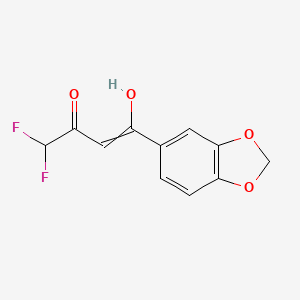

![[({[2-(1H-Indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11716712.png)
